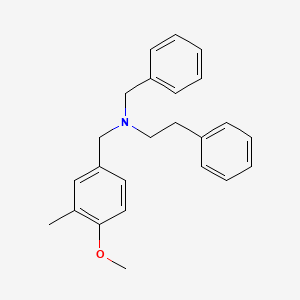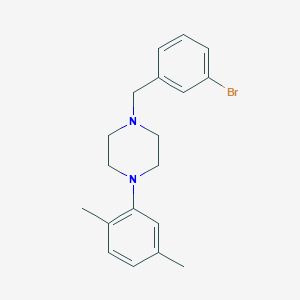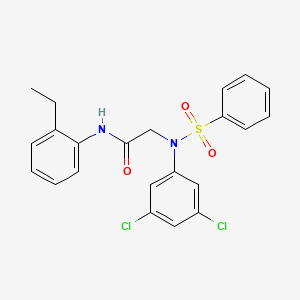![molecular formula C20H23N3O3 B6039386 N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, commonly known as QX-314, is a small molecule that has gained significant attention in the scientific community due to its unique properties. QX-314 is a potent inhibitor of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. This property makes QX-314 a valuable tool for studying the function of these channels in various biological systems.
Wirkmechanismus
QX-314 works by selectively blocking the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, QX-314 can effectively block the transmission of signals along nerve fibers.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of voltage-gated sodium channels, QX-314 has been shown to have anti-inflammatory properties. This property has led to the development of QX-314 as a potential treatment for inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of QX-314 is its selectivity for voltage-gated sodium channels. This property allows researchers to study the function of these channels in various biological systems without affecting the activity of other ion channels. However, one limitation of QX-314 is its poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of QX-314 in scientific research. One area of interest is the development of QX-314 as a potential treatment for chronic pain. Another potential application of QX-314 is in the study of the function of voltage-gated sodium channels in various neurological disorders, such as epilepsy and multiple sclerosis. Additionally, there is ongoing research into the development of new analogs of QX-314 with improved solubility and potency.
Synthesemethoden
The synthesis of QX-314 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 2-chloromethyl-6-quinolineol to form the quinoline ether derivative. The final step involves the reaction of the quinoline ether with N-methyl-N-(3-methylbutyl)-4-hydroxy-2-oxazolecarboxamide to form QX-314.
Wissenschaftliche Forschungsanwendungen
QX-314 has been used extensively in scientific research to study the function of voltage-gated sodium channels in various biological systems. One of the most significant applications of QX-314 is in the field of pain research. QX-314 has been used to selectively inhibit the activity of nociceptors, which are sensory neurons that respond to painful stimuli. This property has led to the development of QX-314 as a potential analgesic agent.
Eigenschaften
IUPAC Name |
N-methyl-N-(3-methylbutyl)-2-(quinolin-6-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(2)8-10-23(3)20(24)18-12-26-19(22-18)13-25-16-6-7-17-15(11-16)5-4-9-21-17/h4-7,9,11-12,14H,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICZFKMDBKQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1=COC(=N1)COC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B6039304.png)
![6-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6039309.png)
![3-(2,6-dichlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6039315.png)

![3-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6039330.png)
![2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid](/img/structure/B6039334.png)
![1-(2-ethylphenyl)-3-[(2-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6039341.png)

![3-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6039352.png)
![N,N-dimethyl-2-[4-(3-thienylcarbonyl)-2-morpholinyl]ethanamine](/img/structure/B6039367.png)
![1-(2-ethoxyphenyl)-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B6039369.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039403.png)